8Z-eicosenoic acid

描述

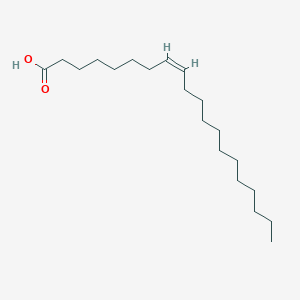

8Z-eicosenoic acid is a long-chain fatty acid.

作用机制

Target of Action

The primary targets of 8Z-eicosenoic acid are acetylcholine (ACh) receptor channels and protein kinase C epsilon (PCKε) . These targets play crucial roles in cellular signaling and function.

Mode of Action

This compound interacts with its targets in a unique way. It potentiates acetylcholine (ACh) receptor channel currents without causing depression . This means it enhances the activity of these channels, increasing the flow of ions across the cell membrane. Additionally, it enhances PCKε phosphorylation of a substrate peptide . Phosphorylation is a key process in signal transduction and can alter the function of proteins.

Biochemical Pathways

This compound is involved in the eicosanoid pathways , specifically the lipoxygenase branches . Eicosanoids are signaling molecules produced by the oxidation of polyunsaturated fatty acids (PUFAs), and they play numerous biological roles, including the regulation of inflammation and blood pressure .

生化分析

Biochemical Properties

8Z-eicosenoic acid is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of this compound involves various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex .

Cellular Effects

This compound has been shown to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Temporal Effects in Laboratory Settings

It is known that eicosanoids, which this compound is involved in producing, are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules .

Metabolic Pathways

This compound is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

生物活性

8Z-eicosenoic acid, also known as cis-11-eicosenoic acid, is a monounsaturated fatty acid that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond at the 11th carbon position. Its chemical formula is , and it belongs to the family of omega-9 fatty acids. The structure can be represented as follows:

Sources of this compound

This fatty acid is primarily found in various plant oils and marine sources. Notably, it has been identified in:

- Cyanobacterial extracts : These are rich in bioactive compounds, including various fatty acids .

- Vegetable oils : Such as olive oil and other culinary oils where it contributes to health benefits .

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported its ability to scavenge free radicals, which can mitigate oxidative stress associated with various diseases. The antioxidant activity was quantified using different assays, revealing that this compound has an IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 1.21 |

| This compound | 60.5 |

This indicates that while not as potent as ascorbic acid, it still possesses considerable antioxidant potential .

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these strains were determined, showcasing its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

These results suggest that this compound could be a viable candidate for developing natural antimicrobial agents .

3. Anti-inflammatory Activity

In vitro studies have indicated that this compound may have anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

A recent study assessed the effect of this fatty acid on human macrophages, revealing a significant reduction in interleukin-6 (IL-6) levels when treated with eicosenoic acid:

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 500 |

| Eicosenoic Acid (100 µM) | 250 |

This suggests its potential utility in managing inflammatory conditions such as arthritis .

Case Studies

Several case studies have highlighted the health benefits associated with dietary intake of eicosenoic acids:

- Dietary Intervention Study : A clinical trial involving participants consuming oils high in eicosenoic acids showed improved lipid profiles and reduced markers of inflammation.

- Cyanobacterial Extracts : Studies on extracts from cyanobacteria containing eicosenoic acids demonstrated enhanced antioxidant activity and potential applications in functional foods.

科学研究应用

Biochemical Properties and Mechanisms of Action

8Z-eicosenoic acid has been shown to potentiate acetylcholine receptor channel currents without causing depression, which suggests potential implications in neuromodulation and neuropharmacology. It enhances protein kinase C epsilon (PKCε) phosphorylation in cellular models, indicating its role in signaling pathways critical for cell function and communication .

Fatty Acid Composition and Sources

This compound constitutes a significant portion of the fatty acid profile in certain seed oils, such as those from Brassica collina, where it accounts for approximately 6% of the total fatty acids . Its presence in dietary sources makes it relevant for nutritional studies focusing on fatty acid intake and health outcomes.

Health Benefits

Research indicates that oils rich in eicosenoic acids can have beneficial effects on metabolic health. For instance, studies have demonstrated that cis-eicosenoic acid positional isomers can influence adipogenesis and lipid accumulation positively. Specifically, they have been shown to reduce triglyceride content in adipocytes, suggesting a potential role in obesity management and metabolic syndrome prevention .

Cosmetic and Therapeutic Applications

The anti-inflammatory properties of fatty acids like this compound make them valuable in cosmetic formulations aimed at skin health. Fatty acids can modulate inflammatory responses in skin cells, potentially reducing conditions such as photoaging and other inflammatory skin disorders .

Case Study: Adipogenesis and Lipid Accumulation

A study involving 3T3-L1 preadipocytes demonstrated that treatment with cis-eicosenoic acid positional isomers significantly decreases lipid accumulation compared to controls. This finding supports the hypothesis that dietary fats can influence body composition and fat metabolism .

Biomarker Data

Research has collected extensive biomarker data on this compound across various populations. The following table summarizes some key findings regarding its concentration in biological specimens:

属性

IUPAC Name |

(Z)-icos-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBKXOFAJTNKG-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700878 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76261-96-6 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。